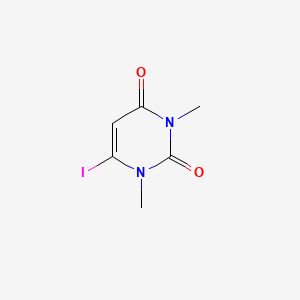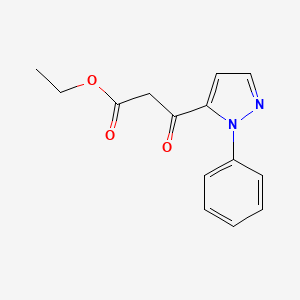
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) group, a nitrobenzyl moiety, and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane typically involves multiple steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under controlled conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nitration of a benzyl precursor, followed by coupling with the dioxaborolane ring.
Attachment of the TBDMS Group: The final step involves the protection of the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups.
Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various silyl ethers or other protected derivatives.
Coupling: Formation of biaryl compounds or other complex structures.
科学的研究の応用
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolane ring facilitates cross-coupling reactions, while the nitro group can undergo reduction or substitution. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the nitrobenzyl and TBDMS groups.
Tert-Butyldimethyl((2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Allyl)Oxy)Silane: Similar but with an allyl group instead of a nitrobenzyl group.
Uniqueness
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane is unique due to its combination of a nitrobenzyl group, a dioxaborolane ring, and a TBDMS group. This combination allows for versatile reactivity and applications in various fields of research and industry.
特性
分子式 |
C19H32BNO5Si |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[[5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
InChI |
InChI=1S/C19H32BNO5Si/c1-17(2,3)27(8,9)24-13-14-12-15(21(22)23)10-11-16(14)20-25-18(4,5)19(6,7)26-20/h10-12H,13H2,1-9H3 |
InChIキー |
XMJSFWYLFHCETE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


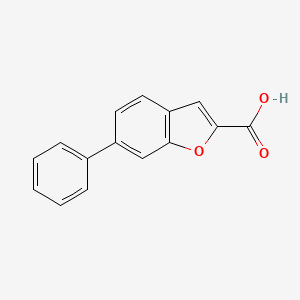
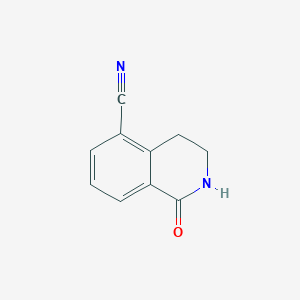
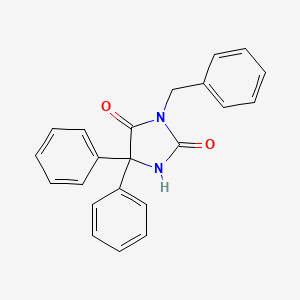
![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)
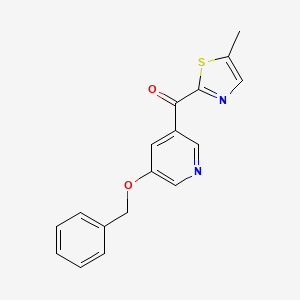
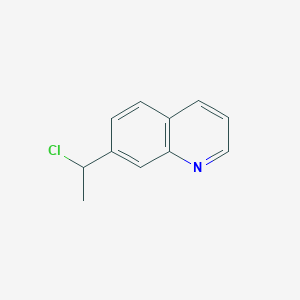

![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
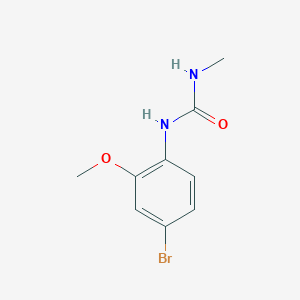

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
